molecular formula C24H18N2O3S B2986461 4-acetyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325979-54-2

4-acetyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2986461
CAS No.: 325979-54-2
M. Wt: 414.48
InChI Key: GROJCHRTOOEUOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is a benzamide derivative featuring a thiazole ring substituted with a 4-phenoxyphenyl group at the 4-position and an acetylated benzamide moiety at the 2-position. This compound belongs to a broader class of thiazole-based molecules known for their diverse pharmacological activities, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name

4-acetyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O3S/c1-16(27)17-7-9-19(10-8-17)23(28)26-24-25-22(15-30-24)18-11-13-21(14-12-18)29-20-5-3-2-4-6-20/h2-15H,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROJCHRTOOEUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, including the formation of the thiazole ring and the coupling of the phenoxyphenyl group. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

For industrial-scale production, the synthesis route may be optimized to improve yield and reduce costs. This often involves the use of more efficient catalysts, solvents, and reaction conditions. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-acetyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-acetyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and phenoxyphenyl group are believed to play crucial roles in its biological activity. These interactions can modulate various cellular processes, leading to the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure is compared below with key analogues:

Compound Name Substituent at Thiazole-4 Position Benzamide Modification Key Properties/Activities
4-acetyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide (Target) 4-phenoxyphenyl Acetyl group at benzamide para Unknown activity; structural similarity suggests potential enzyme inhibition
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-methylphenyl Phenoxy group at benzamide ortho 129.23% activity in growth modulation (p < 0.05)
4-acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide 3-methoxyphenyl Acetyl group at benzamide para Available commercially; synthesis protocols similar to target compound
N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide Naphthalen-2-yl Unmodified benzamide High lipophilicity (logP = 5.65); potential CNS activity
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide 2,5-dimethoxyphenyl Fluorophenyl-methoxy benzamide Stable interaction in computational models (GROMACS)

Key Observations :

  • Benzamide Modifications: Acetylation at the benzamide para position (target compound) contrasts with ortho-phenoxy or fluorophenyl-methoxy groups in analogues, which show higher reported bioactivity .

Physicochemical Properties

  • Hydrogen Bonding: The acetyl group introduces a hydrogen bond acceptor, contrasting with donors in compounds like 6a and 6b, which showed higher anti-inflammatory activity .

Biological Activity

4-acetyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is a thiazole-based compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and interactions with various biological targets.

Chemical Structure

The compound can be represented by the following structural formula:

C19H16N2O2S\text{C}_{19}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{S}

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with thiazole rings exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through intrinsic and extrinsic pathways. For instance, a study demonstrated that thiazole derivatives could activate caspases involved in apoptotic signaling .
  • Case Studies : In vitro studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%. For example, certain thiazole derivatives exhibited IC50 values ranging from 8.5 µM to 14.9 µM against K562 leukemia cells, suggesting potent anticancer activity .

Anti-inflammatory Effects

Thiazole derivatives are also recognized for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit inflammatory mediators.

  • Inflammatory Pathways : It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, potentially through the modulation of NF-kB signaling pathways .
  • Research Findings : In animal models, administration of thiazole-based compounds resulted in reduced edema and inflammation markers, supporting their therapeutic potential in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis; inhibits growth in K562 cells
Anti-inflammatoryReduces TNF-alpha and IL-6 production
CytotoxicityIC50 values range from 8.5 µM to 14.9 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.